2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
Brand Name:
Vulcanchem
CAS No.:
708218-22-8
VCID:
VC0032560
InChI:
InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H,20,21)
SMILES:
C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
Molecular Formula:
C14H13N5O2S
Molecular Weight:
315.35 g/mol
2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
CAS No.: 708218-22-8
Reference Standards
VCID: VC0032560
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol
CAS No. | 708218-22-8 |
---|---|
Product Name | 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid |
Molecular Formula | C14H13N5O2S |
Molecular Weight | 315.35 g/mol |
IUPAC Name | 2-(6-amino-3-benzylpurin-8-yl)sulfanylacetic acid |
Standard InChI | InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H,20,21) |
Standard InChIKey | SAQKWFACCBDYQA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N |
SMILES | C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N |
Synonyms | [[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid |
PubChem Compound | 971244 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume